molecular formula C19H22N2O2 B4463903 N,N-dimethyl-3-{3-[(phenylacetyl)amino]phenyl}propanamide

N,N-dimethyl-3-{3-[(phenylacetyl)amino]phenyl}propanamide

Cat. No. B4463903
M. Wt: 310.4 g/mol
InChI Key: ZOROCUGDJUHOOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N-dimethyl-3-{3-[(phenylacetyl)amino]phenyl}propanamide, commonly known as DPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DPA is a member of the amide class of compounds and has a molecular weight of 329.45 g/mol. In

Mechanism of Action

The mechanism of action of DPA is not fully understood. However, it is believed that DPA exerts its pharmacological effects by binding to specific receptors or proteins in the body. In the case of anti-inflammatory and analgesic properties, DPA is believed to inhibit the activity of cyclooxygenase enzymes, thereby reducing the production of inflammatory mediators.
In the case of protein-protein interactions, DPA is believed to bind to the hydrophobic pockets of proteins, thereby inhibiting their interactions with other proteins. This property of DPA has been used to study the interactions of various proteins, including transcription factors, enzymes, and signaling molecules.
Biochemical and Physiological Effects:
DPA has been shown to possess a range of biochemical and physiological effects. In animal studies, DPA has been shown to possess anti-inflammatory and analgesic properties, making it a potential candidate for the development of new drugs for the treatment of pain and inflammation-related disorders.
DPA has also been shown to possess antihistamine properties, making it a potential candidate for the development of new drugs for the treatment of allergies. In addition, DPA has been shown to possess antipsychotic and antidepressant properties, making it a potential candidate for the development of new drugs for the treatment of psychiatric disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of DPA is its unique chemical structure, which allows for the synthesis of diverse analogs with different pharmacological properties. This property of DPA makes it a valuable tool for medicinal chemistry and drug discovery.
However, one of the limitations of DPA is its potential toxicity. DPA has been shown to be toxic to certain cell lines at high concentrations, which may limit its use in certain experiments.

Future Directions

There are several future directions for the study of DPA. One area of future research is the development of new drugs for the treatment of pain and inflammation-related disorders. Another area of future research is the study of the molecular mechanisms of protein-protein interactions using DPA as a tool.
In addition, future research may focus on the synthesis of new analogs of DPA with improved pharmacological properties and reduced toxicity. Finally, future research may focus on the development of new methods for the synthesis of DPA and its analogs, which may facilitate their use in various fields.

Scientific Research Applications

DPA has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmaceutical research. In medicinal chemistry, DPA has been shown to possess anti-inflammatory and analgesic properties, making it a potential candidate for the development of new drugs for the treatment of pain and inflammation-related disorders.
In biochemistry, DPA has been used as a tool to study the molecular mechanisms of protein-protein interactions. DPA can bind to the hydrophobic pockets of proteins, thereby inhibiting their interactions with other proteins. This property of DPA has been used to study the interactions of various proteins, including transcription factors, enzymes, and signaling molecules.
In pharmaceutical research, DPA has been used as a building block for the synthesis of various drugs, including antihistamines, antipsychotics, and antidepressants. The unique chemical structure of DPA allows for the synthesis of diverse analogs with different pharmacological properties.

properties

IUPAC Name

N,N-dimethyl-3-[3-[(2-phenylacetyl)amino]phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O2/c1-21(2)19(23)12-11-16-9-6-10-17(13-16)20-18(22)14-15-7-4-3-5-8-15/h3-10,13H,11-12,14H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOROCUGDJUHOOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)CCC1=CC(=CC=C1)NC(=O)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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